2-(2-Chloro-3,4-dimethoxyphenyl)azetidine
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Overview
Description
2-(2-Chloro-3,4-dimethoxyphenyl)azetidine is an organic compound characterized by a four-membered azetidine ring substituted with a 2-chloro-3,4-dimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3,4-dimethoxyphenyl)azetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines, although it presents certain challenges.
Another method involves the cyclization of appropriate precursors, such as the reaction of 2-chloro-3,4-dimethoxyphenylamine with suitable reagents under controlled conditions . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-3,4-dimethoxyphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(2-Chloro-3,4-dimethoxyphenyl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Chloro-3,4-dimethoxyphenyl)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity play a crucial role in its chemical behavior. It can undergo ring-opening reactions, leading to the formation of polyamines and other derivatives . These reactions are essential for its applications in polymer chemistry and materials science.
Comparison with Similar Compounds
Similar Compounds
Beta-lactams: These four-membered lactam rings are structurally similar to azetidines and are widely known for their use in antibiotics.
Uniqueness
2-(2-Chloro-3,4-dimethoxyphenyl)azetidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of a chloro and dimethoxyphenyl group on the azetidine ring makes it a valuable intermediate for synthesizing various functionalized compounds .
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
2-(2-chloro-3,4-dimethoxyphenyl)azetidine |
InChI |
InChI=1S/C11H14ClNO2/c1-14-9-4-3-7(8-5-6-13-8)10(12)11(9)15-2/h3-4,8,13H,5-6H2,1-2H3 |
InChI Key |
WIXSVLQGEWPOOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CCN2)Cl)OC |
Origin of Product |
United States |
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